molecular formula C13H16N2S B12989687 1-Isopropyl-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

1-Isopropyl-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

Cat. No.: B12989687
M. Wt: 232.35 g/mol
InChI Key: WNZDBGKAUPUECQ-UHFFFAOYSA-N
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Description

1-Isopropyl-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a heterocyclic compound that features a unique structure combining a pyrazole ring with a thiophene moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of thiophene derivatives with hydrazine and cyclopentanone under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, and the temperature is maintained between 60-80°C to facilitate the formation of the desired pyrazole ring .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Catalysts and reagents are carefully selected to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

Scientific Research Applications

1-Isopropyl-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Isopropyl-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1-Isopropyl-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is unique due to its combined pyrazole and thiophene structure, which imparts distinct electronic and steric properties. This dual functionality enhances its potential for diverse chemical reactions and biological activities .

Properties

Molecular Formula

C13H16N2S

Molecular Weight

232.35 g/mol

IUPAC Name

1-propan-2-yl-3-thiophen-2-yl-5,6-dihydro-4H-cyclopenta[c]pyrazole

InChI

InChI=1S/C13H16N2S/c1-9(2)15-11-6-3-5-10(11)13(14-15)12-7-4-8-16-12/h4,7-9H,3,5-6H2,1-2H3

InChI Key

WNZDBGKAUPUECQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(CCC2)C(=N1)C3=CC=CS3

Origin of Product

United States

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